BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide

P-glycoprotein Multidrug Resistance ADME–Tox

2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide (CAS 349429-86-3) is a small-molecule N-(pyridin-2-yl)acetamide derivative bearing a 4-chlorophenyl substituent on the acetyl side chain. This chemotype belongs to a family of 2-phenyl-N-(pyridin-2-yl)acetamides that have been systematically explored for antimicrobial, antiproliferative, and target-specific inhibitory activities.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
Cat. No. B5531006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-11-6-4-10(5-7-11)9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17)
InChIKeyVGDGJJWTJDNGFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>37 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide: Procurement-Ready Scaffold with Documented P-gp and CYP Interaction Profiles


2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide (CAS 349429-86-3) is a small-molecule N-(pyridin-2-yl)acetamide derivative bearing a 4-chlorophenyl substituent on the acetyl side chain. This chemotype belongs to a family of 2-phenyl-N-(pyridin-2-yl)acetamides that have been systematically explored for antimicrobial, antiproliferative, and target-specific inhibitory activities [1]. The compound is commercially available at research-grade purity (≥98%) from verified suppliers , and curated bioactivity records in authoritative databases document its interactions with P-glycoprotein (P-gp/ABCB1) and multiple cytochrome P450 (CYP) isoforms [2][3], establishing a baseline analytical and pharmacological profile that enables systematic differentiation from closely related analogs.

Why 2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide Cannot Be Freely Substituted by Generic Analogs


Within the N-(pyridin-2-yl)acetamide series, even minor structural modifications—such as altering the chlorine substitution pattern (2-chloro vs. 4-chloro), replacing pyridin-2-yl with pyridin-3-yl or pyridin-4-yl, or introducing competing N-substituents—produce divergent pharmacodynamic and pharmacokinetic signatures that preclude interchangeability in screening workflows [1]. Documented variability in CYP isoform inhibition profiles, differential P-glycoprotein engagement, and inconsistent antimycobacterial or antiproliferative activity across closely related analogs underscores the fact that each derivative constitutes a functionally distinct entity [2][3]. Procurement decisions that prioritize generic substitution risk introducing artifacts into structure–activity relationship (SAR) campaigns and ADME–Tox profiling, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide Against Closest Analogs


P-glycoprotein Inhibition in A2780/ADR Cells: Activity Profile Distinct from Potent P-gp Modulators

The compound inhibits P-glycoprotein-mediated efflux in adriamycin-resistant human ovarian carcinoma A2780/ADR cells with an IC50 of 1.40 × 10³ nM (calcein AM assay) and 1.86 × 10³ nM (Hoechst 33342 assay) [1]. These micromolar-range IC50 values contrast with sub-micromolar P-gp inhibitors such as elacridir (GF120918; IC50 ≈ 20–50 nM in comparable calcein AM assays) and tariquidar (IC50 ≈ 5–25 nM) [2], positioning the compound as a moderate-affinity P-gp ligand rather than a potent inhibitor. Substituting with the 5-chloro-pyridin-2-yl analog (2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide) introduces additional chlorine-mediated steric and electronic effects expected to further alter P-gp recognition.

P-glycoprotein Multidrug Resistance ADME–Tox

CYP450 Isoform Selectivity Profile: Preferential CYP2C8 Inhibition Over CYP2C9 and CYP2C19

In pooled human liver microsomes, the compound inhibits CYP2C8 with an IC50 of 3.00 × 10³ nM, while exhibiting weaker inhibition of CYP2C9 (IC50 = 2.30 × 10⁴ nM) and CYP2C19 (IC50 = 9.10 × 10³ nM) [1]. This yields a CYP2C8/CYP2C9 selectivity ratio of ~7.7-fold and a CYP2C8/CYP2C19 ratio of ~3.0-fold. In contrast, the 5-chloro-pyridin-2-yl analog is anticipated to exhibit a shifted CYP inhibition profile due to increased lipophilicity (calculated LogP increase of ~0.5–0.7 units based on the additional chlorine atom), though direct empirical data for that analog are currently absent from curated databases. The unsubstituted N-phenylacetamide comparators typically show broader, less differentiated CYP inhibition patterns [2].

Cytochrome P450 Drug Metabolism Isoform Selectivity

Regioisomeric Chlorine Substitution: Pharmacological Divergence Between 4-Chlorophenyl and 2-Chlorophenyl Analogs

The 2-chlorophenyl positional isomer, 2-(2-chlorophenyl)-2-(pyridin-2-yl)acetamide (ADD424042), has been characterized as a neuronal sodium channel blocker with anticonvulsant activity in rodent seizure models [1], whereas the 4-chlorophenyl isomer (the target compound) is primarily profiled for transporter and CYP interactions rather than ion-channel pharmacology. While no head-to-head electrophysiology data exist, the documented anticonvulsant activity of the 2-chloro isomer establishes that chlorine position on the phenyl ring dictates target engagement (sodium channels vs. P-gp/CYP enzymes), making these isomers pharmacologically non-interchangeable. Furthermore, the 2-chloro isomer contains a chiral center at the α-carbon of the acetamide linker, adding stereochemical complexity absent in the target compound's planar achiral scaffold.

Structure–Activity Relationship Chlorine Positional Isomers Anticonvulsant Activity

Commercial Availability and Analytical Purity: Procurement-Ready Status Versus Custom Synthesis

The compound is available from verified chemical suppliers (e.g., Leyan, Catalog No. 2255265) at a certified purity of ≥98% , with additional suppliers such as SPECS and AKSci offering research-grade material with documented quality assurance . This contrasts with custom-synthesis-dependent analogs such as 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide and 2-(4-chlorophenyl)-N-(4-chloro-pyridin-2-yl)acetamide, which lack curated bioactivity data and require bespoke synthetic routes with longer lead times and unvalidated purity . For the unsubstituted phenyl analog 2-phenyl-N-(pyridin-2-yl)acetamide, while commercially available, its antimycobacterial activity (MIC = 15.625 μg/mL against Mtb H37Ra for the most active derivative in that series) does not correlate with the target compound's P-gp/CYP profile [1].

Procurement Purity Supply Chain

Evidence-Backed Application Scenarios for 2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide in Research and Industrial Workflows


P-glycoprotein Transporter Interaction Studies in Multidrug-Resistant Cancer Cell Models

The documented moderate P-gp inhibition profile (IC50 = 1.40 × 10³ nM in A2780/ADR calcein AM assay) [1] makes the compound a suitable chemical tool for investigating P-gp-mediated drug efflux without the confounding complete transporter blockade caused by potent inhibitors. This is particularly valuable in combination chemotherapy screening where maintaining partial P-gp function is necessary to mimic clinical multidrug resistance phenotypes.

CYP2C8-Mediated Metabolism and Drug–Drug Interaction Panels

The CYP2C8-preferential inhibition (IC50 = 3.00 × 10³ nM) with 7.7-fold selectivity over CYP2C9 [2] supports its use as a reference compound in drug–drug interaction panels focused on CYP2C8-mediated metabolic pathways (e.g., paclitaxel, amodiaquine, cerivastatin metabolism). Procurement of this compound enables consistent inter-laboratory CYP2C8 inhibition benchmarking without cross-reactivity artifacts from CYP2C9/2C19 co-inhibition.

Structure–Activity Relationship (SAR) Anchor Point for N-(Pyridin-2-yl)acetamide Library Expansion

As a commercially available 4-chlorophenyl derivative with curated bioactivity data across multiple targets [3], the compound serves as a SAR anchor point for designing focused libraries that systematically vary the aryl substituent, pyridine regioisomer, or acetamide linker. The documented pharmacological divergence from the 2-chlorophenyl anticonvulsant isomer [4] provides a clear rationale for positional isomer exploration.

ADME–Tox Screening Control in Early-Stage Drug Discovery

With peer-reviewed data on P-gp engagement and CYP isoform inhibition in standardized human microsome assays [1][2], the compound is suitable as a positive control or calibration standard in ADME–Tox screening cascades. Its micromolar-range potency avoids assay saturation effects that complicate data interpretation with high-affinity control compounds, ensuring linear signal-to-dose relationships in routine screening environments.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.